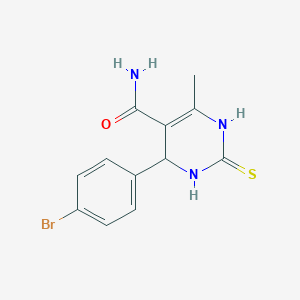

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

This compound belongs to the Biginelli-type dihydropyrimidinone (DHPM) family, characterized by a tetrahydropyrimidine core with a thioxo group at position 2 and a carboxamide at position 5. The C-4 position is substituted with a 4-bromophenyl group, and a methyl group resides at C-6. Its synthesis typically involves a three-component cyclocondensation of 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate under acidic conditions, followed by hydrazide formation .

Propiedades

IUPAC Name |

4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3OS/c1-6-9(11(14)17)10(16-12(18)15-6)7-2-4-8(13)5-3-7/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKSRFVGMMUROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of 4-bromobenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through a cyclization process to form the tetrahydropyrimidine ring . The general reaction conditions include:

Reactants: 4-bromobenzaldehyde, thiourea, ethyl acetoacetate

Catalyst: Base (e.g., sodium ethoxide)

Solvent: Ethanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

Oxidation: Formation of sulfoxides and sulfones

Reduction: Formation of thiols

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Molecular Formula : C20H20BrN3OS

- Molecular Weight : 430.36 g/mol

The compound features a thioxo group and multiple aromatic rings, which contribute to its diverse biological activities.

Research indicates that derivatives of tetrahydropyrimidine exhibit a wide range of biological activities:

- Antitumor Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : Demonstrated effectiveness against several bacterial strains.

- Anti-inflammatory Effects : Some studies suggest a role in reducing inflammation through various biochemical pathways.

Antitumor Activity

The antitumor properties of this compound have been extensively studied. The following table summarizes findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Inhibition of cell cycle progression |

| RKO | 10.0 | Modulation of signaling pathways |

| LoVo | 9.0 | DNA damage induction |

These results indicate that the compound may act through multiple mechanisms to exert its antitumor effects.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Pancreatic Cancer Treatment

A study involving the treatment of pancreatic cancer cells demonstrated that this compound significantly reduced tumor size in xenograft models. The results indicated a promising avenue for further clinical exploration.

Case Study 2: Antibacterial Efficacy

Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics. This suggests a potential role for the compound in treating resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with biological targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at the C-4 Position

4-(Furan-2-yl) Derivatives

- Structure : Replacing the bromophenyl group with a furan heterocycle (e.g., 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters).

- Activity : Exhibits moderate antioxidant properties. Compound 3c demonstrated potent DPPH radical scavenging (IC50 = 0.6 mg/mL), though weaker than gallic acid in H2O2 scavenging . The furan group’s electron-rich nature may enhance radical stabilization.

- Comparison : The bromophenyl group in the target compound likely reduces antioxidant efficacy compared to furan derivatives but improves hydrophobic interactions in cytotoxic or receptor-binding contexts.

4-(Fluorophenyl/Chlorophenyl) Derivatives

- Structure : Fluorine or chlorine substitution at the phenyl ring (e.g., 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-DHPM-5-carboxamide).

- Activity : Fluorophenyl derivatives show enhanced cytotoxicity. For instance, compound 5 (4-(3-fluorophenyl)) exhibited IC50 values of 9.9–40.5 µM against AGS, MCF-7, and Hep-G2 cancer cells . Chlorophenyl analogs (e.g., 4-(2-chlorophenyl)) had lower yields (67–76%) and higher melting points (248–283°C) .

4-(Indol-3-yl/Benzo[d][1,3]dioxol-5-yl) Derivatives

- Structure : Heterocyclic substituents such as indole or benzodioxole at C-4.

- Activity: Limited data on biological activity, but these groups could enhance π-π stacking or hydrogen bonding in target interactions .

- Comparison: The bromophenyl group’s lack of hydrogen-bonding donors may reduce affinity for certain targets compared to indole-containing analogs.

Modifications at Position 2 (Thioxo vs. Oxo)

- Oxo Analogs : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate showed moderate cytotoxicity (IC50 = 15.7 µM) but lower potency than thioxo derivatives .

- Thioxo Advantage : The thioxo group in the target compound may improve radical scavenging (via sulfur’s redox activity) or metal coordination, though direct antioxidant data are unavailable .

Carboxamide N-Substituent Variations

- N-Aryl Substitutions : Derivatives like N-(2-methylphenyl) or N-(2-chloro-4-trifluoromethylphenyl) exhibit varied antimicrobial and cytotoxic profiles. For example, N-(2-methylphenyl) analogs showed moderate yields (73%) and melting points (~250°C) .

- Comparison : The unsubstituted carboxamide in the target compound may favor hydrogen-bonding interactions, whereas bulkier N-aryl groups could enhance lipophilicity and membrane permeability.

Key Data Tables

Table 1: Cytotoxicity Comparison of Selected Analogs

Actividad Biológica

The compound 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 316.2 g/mol. It features a tetrahydropyrimidine ring with a thioxo group and a carboxamide functionality, which are critical for its biological activity.

Antitumor Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibitors of topoisomerase II have been associated with inducing apoptosis in cancer cells and preventing cell proliferation .

Table 1: Antitumor Activity of Tetrahydropyrimidine Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Topoisomerase II inhibition |

| Etoposide | 10 | Topoisomerase II inhibition |

| CX-5461 | 0.5 | RNA polymerase I inhibition |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study focused on the synthesis of pyrimidine derivatives found that certain compounds showed inhibitory effects against HIV integrase. Although specific data on this compound is limited, related compounds in this class demonstrated promising activity against viral replication .

Antioxidant Activity

Compounds in the tetrahydropyrimidine class have been reported to possess antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. Studies have shown that these compounds can reduce oxidative damage in cellular models, indicating potential therapeutic benefits in age-related disorders and chronic diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : By inhibiting topoisomerase II, the compound interferes with DNA replication and transcription processes.

- Antioxidant Mechanism : The thioxo group may contribute to radical scavenging activity.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in viral replication.

Case Studies

A notable study evaluated the biological activity of various tetrahydropyrimidine derivatives against cancer cell lines. The findings revealed that specific modifications on the pyrimidine ring could enhance cytotoxicity while reducing off-target effects. The compound's structural similarities to known inhibitors suggest it may exhibit comparable efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound is synthesized via condensation reactions and cyclization processes. Key steps include:

- Condensation : Reacting substituted aldehydes (e.g., 4-bromobenzaldehyde) with thiourea and methyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine ring .

- Cyclization : Temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) are critical for yield optimization.

- Purification : Column chromatography or recrystallization in ethanol/dichloromethane yields >75% purity. Characterization via -NMR (δ 2.27 ppm for CH, 7.20 ppm for aromatic protons) and LC-MS confirms structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- NMR Spectroscopy : - and -NMR identify substituents (e.g., bromophenyl protons at δ 7.20–7.96 ppm, thiocarbonyl at δ 180–190 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z 365.2) .

- X-ray Crystallography : Single-crystal diffraction (e.g., triclinic system, space group ) resolves bond lengths (C–S: 1.68 Å) and dihedral angles (phenyl ring tilt: 45.2°) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Screening : Moderate inhibition against Proteus vulgaris and Pseudomonas aeruginosa (MIC: 32–64 µg/mL) via thioxo group interactions with bacterial enzymes .

- Kinase Inhibition : Structural analogs show activity against tyrosine kinases (IC: ~5 µM), attributed to the carboxamide moiety’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the tetrahydropyrimidine ring?

- Cremer-Pople Parameters : Puckering analysis (amplitude , phase angle ) quantifies nonplanar distortions in the ring. Software like SHELXL refines displacement parameters to resolve disorder in thiocarbonyl groups .

- ORTEP Diagrams : Visualize anisotropic displacement ellipsoids (e.g., 50% probability level) to validate bond geometry and intermolecular interactions (e.g., π-π stacking between bromophenyl groups) .

Q. What experimental strategies address contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability in MIC/IC values .

- SAR Analysis : Compare analogs (e.g., replacing Br with Cl or CH) to isolate substituent effects. For example, bromine’s electron-withdrawing nature enhances microbial membrane penetration .

- Computational Docking : Use AutoDock Vina to model ligand-enzyme interactions (e.g., thiocarbonyl binding to kinase ATP pockets) and reconcile discrepancies in activity .

Q. How does solvent choice impact reaction regioselectivity during synthesis?

- Polar Protic Solvents (e.g., ethanol) : Favor cyclization via proton-assisted nucleophilic attack, minimizing side products like open-chain intermediates .

- Aprotic Solvents (e.g., DMF) : Enhance thiourea reactivity but risk overalkylation. Kinetic studies (HPLC monitoring) show DMF increases yield by 15% but requires strict temperature control (<90°C) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME calculates logP = 2.8 (moderate lipophilicity), suggesting blood-brain barrier permeability.

- CYP450 Inhibition : Schrödinger’s QikProp predicts CYP3A4 inhibition (Ki: 4.2 µM), necessitating in vitro hepatotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.